8-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of chromenones, which are also known as coumarins. This compound is characterized by its unique structure, which includes a hexylamino group attached to a benzopyran core. The chemical formula for this compound is C21H23NO2, and it has a molecular weight of 321.4 g/mol. It is primarily utilized in scientific research due to its potential biological activities, including anti-inflammatory and anticancer properties.
The compound is classified under the broader category of benzopyran derivatives, which are known for their diverse biological activities. The synthesis of 8-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one typically involves reactions between specific starting materials, such as 2-phenyl-4H-chromen-4-one and hexylamine. This compound can be sourced from various chemical suppliers and is often used in laboratory settings for further research applications.
The synthesis of 8-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one can be described in several key steps:
In industrial settings, larger scale production may utilize batch or continuous flow processes with optimized conditions for yield and purity, often incorporating advanced purification methods like high-performance liquid chromatography (HPLC) to meet quality standards.
The molecular structure of 8-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one can be represented by the following data:
Property | Data |
---|---|
CAS Number | 920287-01-0 |
Molecular Formula | C21H23NO2 |
Molecular Weight | 321.4 g/mol |
IUPAC Name | 8-(hexylamino)-2-phenylchromen-4-one |
InChI Key | WVMHJGHJWOWACS-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCN1=CC=CC2=C1OC(=CC2=O)C3=CC=CC=C3 |
This structure features a benzopyran core with an attached hexylamino group, contributing to its unique chemical properties and biological activities.
8-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one is capable of undergoing various chemical reactions:
The mechanism of action for 8-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets within biological systems:
The physical and chemical properties of 8-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties indicate that the compound can be effectively handled in laboratory environments for various applications.
8-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one has several scientific applications:
This comprehensive analysis highlights the significance of 8-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one in both academic research and potential industrial applications, underscoring its importance in advancing scientific knowledge and innovation.
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3